ent-16S,17-Dihydroxykauran-3-one
CAS No.: 135683-73-7
Cat. No.: VC21355825
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135683-73-7 |
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Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |
Standard InChI | InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20-/m1/s1 |
Standard InChI Key | MPDUJZZNNBJFAB-XYYNDNLRSA-N |
Isomeric SMILES | C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C |
SMILES | CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |
Canonical SMILES | CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |
Appearance | Powder |
Introduction
Chemical Structure and Properties
ent-16S,17-Dihydroxykauran-3-one, also known as ent-3-Oxokaurane-16,17-diol or 16-Epiabbeokutone, is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₂O₃ and a molecular weight of 320.5 g/mol . The compound features a characteristic kaurane skeleton with specific functional groups: a ketone at the C-3 position and hydroxyl groups at positions C-16 and C-17 .
The IUPAC name of the compound is (1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one . Its chemical structure is characterized by four interconnected rings with specific stereochemistry that influences its biological activity.
Physical and Chemical Properties
The compound exists as a powder at room temperature and demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Table 1 summarizes the key physical and chemical properties of ent-16S,17-Dihydroxykauran-3-one.
Table 1: Physical and Chemical Properties of ent-16S,17-Dihydroxykauran-3-one
Natural Sources and Occurrence
ent-16S,17-Dihydroxykauran-3-one has been primarily identified in plants belonging to the Euphorbia genus . Specifically, the compound has been reported in Euphorbia sieboldiana and Euphorbia ebracteolata . These plants have historically been used in traditional medicine systems across various cultures.
The distribution of this compound across different plant species provides insights into its ecological role and evolutionary significance. As a secondary metabolite, ent-16S,17-Dihydroxykauran-3-one likely serves protective functions within these plants, potentially deterring herbivores or inhibiting microbial growth.
Structural Characterization
Structural elucidation of ent-16S,17-Dihydroxykauran-3-one has been accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, has been instrumental in determining the compound's structure and stereochemistry . Mass spectrometry (MS) has further confirmed its molecular weight and fragmentation pattern.
The stereochemistry at positions C-16 and C-17 is particularly significant for the compound's biological activity. The "ent" prefix indicates that the compound has an enantiomeric configuration compared to the standard kaurane skeleton, which contributes to its unique three-dimensional structure and biological effects .
Biological Activities
ent-16S,17-Dihydroxykauran-3-one and related kaurane diterpenoids exhibit diverse biological activities that make them valuable candidates for pharmaceutical development.
Anticancer Properties
One of the most significant biological activities of ent-16S,17-Dihydroxykauran-3-one and related compounds is their potential anticancer effects. Studies on similar kaurane diterpenoids have shown inhibitory effects on cancer cell migration and proliferation . For instance, the related compound ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) demonstrated superior inhibitory activities against MDA-MB-231 breast cancer cell migration with an IC₅₀ value of 1.96 μM .
Anti-inflammatory and Immunomodulatory Effects
Kaurane diterpenoids, including ent-16S,17-Dihydroxykauran-3-one, have been reported to inhibit nitric oxide production, suggesting potential anti-inflammatory properties. Nitric oxide plays a critical role in inflammatory processes, and compounds that modulate its production may offer therapeutic benefits for inflammatory disorders.
Antithrombotic and Cardiovascular Effects
Related kaurane compounds have demonstrated antithrombotic effects and improvements in microcirculation. The compound ent-16β,17-dihydroxy-kauran-19-oic acid has been shown to reduce whole blood viscosity and present antiplatelet effects in experimental models . These properties suggest potential applications in the management of cardiovascular disorders.
Antiviral Activities
Some kaurane diterpenoids have shown promising antiviral activities. The structurally related compound 16beta,17-Dihydroxy-ent-kaurane-19-oic acid exhibited significant activity against HIV replication in H9 lymphocyte cells with an EC₅₀ value of 0.8 microgram/mL . This suggests potential applications in antiviral therapy.
Other Biological Effects
Additional biological activities reported for kaurane diterpenoids include:
Structure-Activity Relationships
The biological activities of ent-16S,17-Dihydroxykauran-3-one and related kaurane diterpenoids are influenced by their structural features. The presence and position of functional groups, particularly hydroxyl groups at C-16 and C-17, appear to be critical for their biological effects.
Studies on related compounds have shown that modifications of these functional groups can significantly alter their biological activities. For instance, acetylation of hydroxyl groups in similar kaurane diterpenoids has been observed to cause shifts in their NMR spectra and potentially affect their biological properties .
Research Challenges and Future Directions
Despite the promising biological activities of ent-16S,17-Dihydroxykauran-3-one, several challenges remain in its development as a therapeutic agent:
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Limited availability from natural sources necessitates the development of efficient synthesis methods.
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More comprehensive understanding of its mechanism of action at the molecular level is needed.
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Additional preclinical and clinical studies are required to establish its safety and efficacy.
Future research directions may include:
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Development of semi-synthetic derivatives with enhanced biological activities and improved pharmacokinetic properties.
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Investigation of synergistic effects with established therapeutic agents.
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Exploration of targeted delivery systems to enhance specificity and reduce potential side effects.
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